molecular formula C14H24N6O2S2 B12767039 N,N'-Bis(allylthiocarbamoylglycyl)ethylenediamine CAS No. 111915-68-5

N,N'-Bis(allylthiocarbamoylglycyl)ethylenediamine

Cat. No.: B12767039
CAS No.: 111915-68-5
M. Wt: 372.5 g/mol
InChI Key: UGJUXDJTGCBMHX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine involves several steps. One common method includes the reaction of ethylenediamine with allyl isothiocyanate in the presence of a suitable solvent and catalyst . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified derivatives of the original compound.

Scientific Research Applications

N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine has several scientific research applications. In chemistry, it is used as a chelating agent due to its ability to form stable complexes with metal ions . In biology, it is studied for its potential use in drug delivery systems and as a biochemical probe. In medicine, it is explored for its therapeutic properties, including its potential as an anticancer agent. In industry, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine involves its interaction with molecular targets through its thiocarbamoyl and glycine groups . These interactions can lead to the formation of stable complexes with metal ions, which can then participate in various biochemical pathways. The compound’s ability to chelate metal ions makes it useful in applications where metal ion sequestration is required.

Comparison with Similar Compounds

N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine can be compared with other similar compounds such as ethylenediaminetetraacetic acid (EDTA) and ethylenediaminedisuccinic acid (EDDS) . While EDTA is widely used as a chelating agent, it is not biodegradable, which limits its environmental applications. In contrast, EDDS is biodegradable and environmentally friendly. N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine offers a unique combination of properties, including its ability to form stable complexes and its potential biodegradability, making it a promising alternative to traditional chelating agents.

Properties

CAS No.

111915-68-5

Molecular Formula

C14H24N6O2S2

Molecular Weight

372.5 g/mol

IUPAC Name

2-(prop-2-enylcarbamothioylamino)-N-[2-[[2-(prop-2-enylcarbamothioylamino)acetyl]amino]ethyl]acetamide

InChI

InChI=1S/C14H24N6O2S2/c1-3-5-17-13(23)19-9-11(21)15-7-8-16-12(22)10-20-14(24)18-6-4-2/h3-4H,1-2,5-10H2,(H,15,21)(H,16,22)(H2,17,19,23)(H2,18,20,24)

InChI Key

UGJUXDJTGCBMHX-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NCC(=O)NCCNC(=O)CNC(=S)NCC=C

Origin of Product

United States

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